molecular formula C8H11NO B1343279 4-Ethoxy-2-methylpyridine CAS No. 18615-87-7

4-Ethoxy-2-methylpyridine

Cat. No. B1343279
CAS RN: 18615-87-7
M. Wt: 137.18 g/mol
InChI Key: DJRLEUGQNBAWDU-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylpyridine is a chemical compound with the molecular formula C8H11NO . It is used in various applications, including as an electrolyte additive in dye-sensitized solar cells .


Synthesis Analysis

The synthesis of 2-pyridine nucleophiles, such as 4-Ethoxy-2-methylpyridine, has been a challenging task in traditional cross-coupling reactions . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-methylpyridine is characterized by a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

4-Ethoxy-2-methylpyridine has been used as an electrolyte additive in dye-sensitized solar cells . The addition of 4-Ethoxy-2-methylpyridine to the electrolyte of dye-sensitized solar cells has been shown to improve the open-circuit photovoltage .

Scientific Research Applications

Solar Cell Efficiency Improvement

4-Ethoxy-2-methylpyridine (EOP), as an electrolyte additive, significantly enhances the performance of dye-sensitized solar cells. When added to the electrolyte, EOP shifts the flatband potential of the TiO2 electrode negatively and improves the interfacial recombination rate at the TiO2 electrode/dye/electrolyte interfaces. This leads to an increase in the open-circuit photovoltage, primarily due to the negative shift of the TiO2 conduction band, which is a major determinant of the open-circuit photovoltage. However, the addition of EOP results in a decrease in the short-circuit current due to slower dye regeneration and reduced catalytic activity of the counter electrode for triiodide reduction (Xiong Yin et al., 2008).

Thermally Induced Rearrangement

EOP and its analogues undergo rearrangement to N-alkylpyridones under flash vacuum pyrolysis (FVP) conditions, indicating a potential route for chemical synthesis and structural modification. Ethoxy derivatives display both ethyl migration and elimination of ethylene, showcasing the versatility of EOP in chemical reactions and its potential for creating diverse chemical structures (T. Lister et al., 2003).

Antimicrobial Activity

2-Amino-4-ethoxycarbonylpyridine, a derivative of EOP, was used to synthesize 4-substituted-N1-2-pyridylsulfanilamide derivatives to assess their antimicrobial activity. These compounds showed no significant effect against tested organisms except for a noticeable inhibition of B. subtilis, highlighting a specific area of antibacterial research related to EOP derivatives (O. A. El-Salam & S. F. Mohamed, 2005).

Synthesis of Functionalized Materials

EOP derivatives have been employed in the synthesis of terpyridines modified at the 4'-position with various functionalities. These synthesized compounds form the basis for developing new functional materials, such as polymerizable bis-terpyridyl metal-ion complexes, demonstrating the chemical utility of EOP in material science (P. Andres et al., 2003).

Influence on Molecular Structure and Reactivity

The interaction of EOP derivatives with trimethylplatinum(IV) iodide produces mononuclear complexes that, upon further reaction, form dinuclear complexes. These findings are crucial for understanding the electronic and steric influences of pyridine substituents on molecular structure and reactivity, providing insights into the design of new catalytic and electronic materials (B. Ghosh et al., 2015).

Future Directions

The future directions for the use of 4-Ethoxy-2-methylpyridine could involve its application in the synthesis of substituted pyridines with diverse functional groups . There is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine .

properties

IUPAC Name

4-ethoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRLEUGQNBAWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595891
Record name 4-Ethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-methylpyridine

CAS RN

18615-87-7
Record name 4-Ethoxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18615-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
X Yin, W Tan, J Zhang, Y Weng, X Xiao, X Zhou… - Colloids and Surfaces A …, 2008 - Elsevier
… Taking the information described above into account, 4-ethoxy-2-methylpyridine (EOP) was used as a new electrolyte additive in this report, containing the larger partial charge of the …
AN Kost, PB Terent'ev, LA Golovleva… - Pharmaceutical …, 1967 - Springer
… To synthesize 4-ethoxypicolinic acid (VIII), 4-nitro-2-methylpyridine-N-oxide was converted into 4ethoxy-2-methylpyridine-N-oxide by heating with sodium ethoxide; reduction of the …
X Yin, W Tan, J Zhang, Y Lin, X Xiao, X Zhou… - Journal of Applied …, 2009 - Springer
New kinds of additive, 4-alkyloxypyridne derivatives, were synthesized by introducing an alkyloxy group into the 4-position of 2-methylpyridine. The influence of these electrolyte …
T Abou Elmaaty, H Elsisi, E Negm, S Ayad… - The Journal of …, 2022 - Elsevier
… In addition, Yin et al. stated that heterocyclic 4-ethoxy-2-methylpyridine improved the dye-sensitized … The effect mechanism of 4-ethoxy-2-methylpyridine as an electrolyte additive on the …
HL Lu, YH Lee, ST Huang, C Su, TCK Yang - Solar energy materials and …, 2011 - Elsevier
The chemical stability of dye-sensitized solar cells (DSSC) determines both the cell performance and the cell life-time. The presence of water in the solar cell from surrounding leakage …
T Abou Elmaaty, H Kazumasa, H Elsisi, A Mousa… - Carbohydrate Polymer …, 2020 - Elsevier
… Also, Yin et al. reported that, the net effect of heterocyclic 4-ethoxy-2-methylpyridine was to improve the open-circuit photovoltage of the dye-sensitized solar cell (Yin et al., 2008). To the …
T Abou Elmaaty, H Kazumasa, H Elsisi, A Mousa… - researchgate.net
… Also, Yin et al. reported that, the net effect of heterocyclic 4-ethoxy-2-methylpyridine was to improve the open-circuit photovoltage of the dye-sensitized solar cell (Yin et al., 2008). To the …
Number of citations: 0 www.researchgate.net
D Xu, X Chen, L Wang, L Qiu, H Zhang, F Yan - Electrochimica Acta, 2013 - Elsevier
A pyridinyl-functionalized ionic liquid, N-butyl-N′-(4-pyridylheptyl)imidazolium bromide ([BuPyIm]Br), is synthesized and applied as an additive for dye-sensitized solar cells (DSSCs). …
M Mazloum-Ardakani, R Arazi, M Haghshenas… - Electrochimica …, 2018 - Elsevier
In this research, we synthesized a phenylnicotinonitrile derivative as a new type of additives and studied its effect on the performance of dye-sensitized solar cells by UV–Vis …
CH Han, HS Lee - 한국태양에너지학회: 학술대회논문집, 2009 - koreascience.kr
… Xiong Yina, Weiwei Tana, Jingbo Zhanga, YuxiangWengb, Xurui Xiaoa, Xiaowen Zhoua, Xueping Li, Yuan Lina, The effect mechanism of 4-ethoxy-2methylpyridine as an electrolyte …
Number of citations: 0 koreascience.kr

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